Compound Description: This compound is a new antiaggregating agent that metabolizes in vivo to generate the corresponding diacid, SR 121566, which is a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist. In vitro studies demonstrated its ability to inhibit ADP-induced aggregation of human and baboon platelets with IC50 values of 46 ± 11 and 54 ± 6 nM, respectively . Additionally, it antagonized the binding of 125I-labeled fibrinogen to human platelets (IC50 = 19.2 ± 6.2 nM) . Ex vivo experiments in baboons showed potent inhibition of ADP-induced aggregation for up to 8 hours after intravenous administration of the diacid metabolite . Oral administration of SR 121787 also resulted in significant and long-lasting inhibition of platelet aggregation in baboons .
Compound Description: This series of thiazole-1,3,4-oxadiazole hybrid analogues were designed and synthesized to explore their potential as antibacterial agents . The compounds were evaluated for in vitro antibacterial activity against B. subtilis, S. aureus, E. coli, and P. aeruginosa, using Ciprofloxacin as a standard drug . Notably, compound APTOM-4e demonstrated significant activity against Gram-negative bacteria, exceeding the activity of Ciprofloxacin, while other analogues showed moderate activity .
Compound Description: This series of compounds was synthesized and evaluated for their anticancer activity against 60 cancer cell lines at a concentration of 10 μM . The cell lines represented nine different cancer types, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers . Several derivatives, particularly those with chlorine substituents on the benzyl group (compounds 6a-c, 6e,f, where R = 2-Cl, 3-Cl, 4-Cl, 2,4-Cl2, 2,5-Cl2), demonstrated significant activity, showing a high selectivity towards melanoma . Compounds 6a (R = 2-chlorobenzyl) and 6g (R = 3,4-dichlorobenzyl) also exhibited activity against breast cancer .
Compound Description: This series of 2-quinolone derivatives, specifically compounds 3a-3f and 4a-4f, were synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities . Antibacterial activity was assessed against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, while antifungal activity was evaluated against Candida albicans and Aspergillus niger . Antitubercular activity was determined using the Micro-plate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv strain . Among the synthesized compounds, 3a, 3b, and 4d exhibited promising antibacterial activity against all tested bacterial strains . Compounds 3a, 3b, 3e, 4d, and 4e showed good antifungal activity, and compounds 3a, 3d, and 4d exhibited good antitubercular activity .
Compound Description: This series of thiazolidin-4-one derivatives was synthesized and screened for their antimicrobial activity . The in vitro antibacterial activity was evaluated against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi . Antifungal activity was assessed against Aspergillus niger and Candida albicans . The compounds were tested by measuring the zone of inhibition in mm . The study aimed to investigate the structure-activity relationships within this series of compounds to identify potential lead structures for antimicrobial drug development.
Compound Description: This collection of five series of triazole derivatives was synthesized and characterized with the aim of exploring their potential pharmacological activities . The compounds were designed with variations in substituents and heterocyclic rings attached to the core triazole scaffold, allowing for investigation of structure-activity relationships . Several compounds were selected for evaluation of anticonvulsant, CNS depressant, and neurotoxicity effects . The results contribute to understanding the potential of triazole-based compounds in the development of new therapeutic agents for neurological disorders.
Compound Description: This series of arylidene compounds derived from 2-iminothiazolidine-4-one were synthesized and characterized. The structures of the synthesized compounds were confirmed using FT-IR, 1H-NMR, 13C-NMR, 13C-DEPT-135, and UV-Visible spectroscopy . The antimicrobial activity of the compounds was tested against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative) . The results indicated that most of the synthesized compounds displayed sensitivity against both types of bacteria, exhibiting varying levels of antimicrobial activity.
Compound Description: This series of Mannich base derivatives featuring an indole moiety linked to a thione-containing azetidine-4-one ring, alongside a thiazole ring, was synthesized and characterized . The compounds were characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, Mass spectrometry, IR spectroscopy, and elemental analysis . The synthesized compounds were then screened for their antimicrobial activity using the agar disc diffusion method .
2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-2,3-dihydro-1H-indol-3-yl]-N-(5-methyl-pyrdin-2-yl)-acetamide (Compound 5) and 2-[1-(4-Chlorobenzoyl)-5-methyl-2,3-dihydro-1H-indol-3-yl]-N-(5-methyl-thiazol-2-yl)-acetamide (Compound 6)
Compound Description: These two compounds are mefenamic acid and indomethacin derivatives designed as potential anti-inflammatory agents with reduced gastrointestinal side effects . They were synthesized by conjugating mefenamic acid and indomethacin with 2-Amino-5-Methylpyridine and 2-Amino-5-Methyl-1,3-thiazole, respectively . Compound 5 exhibited the highest anti-inflammatory activity with 51.5% inhibition, while Compound 6 showed 49.78% inhibition . Importantly, both compounds showed lower ulcerogenic indices compared to celecoxib, a selective COX-2 inhibitor used as a standard for gastric irritation .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.